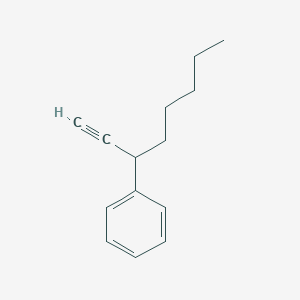
(Oct-1-yn-3-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Synthesis via Ethynylation: One common method involves the ethynylation of 3-methylbenzene (toluene) using acetylene in the presence of a catalyst such as palladium chloride (PdCl2) and copper iodide (CuI) in a solvent like dimethylformamide (DMF).
Industrial Production: Industrially, the compound can be produced using similar methods but on a larger scale, often involving continuous flow reactors to maintain consistent reaction conditions and high yields.
化学反应分析
Types of Reactions
Oxidation: (Oct-1-yn-3-yl)benzene can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst, leading to the formation of 3-methylstyrene.
Substitution: The compound can participate in electrophilic substitution reactions, where the ethynyl group can be replaced by other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
Chemistry
Biology
Biomolecular Probes: The compound can be used to synthesize biomolecular probes for studying enzyme activities and protein interactions.
Medicine
Drug Development: It serves as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry
Material Science: The compound is used in the production of advanced materials, including polymers and nanomaterials, due to its ability to undergo polymerization reactions.
作用机制
The mechanism by which (Oct-1-yn-3-yl)benzene exerts its effects depends on the specific application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
相似化合物的比较
Similar Compounds
1-Ethynyl-4-methylbenzene: Similar structure but with the ethynyl group attached to the fourth carbon.
1-Ethynyl-2-methylbenzene: Ethynyl group attached to the second carbon.
1-Phenyl-1-propyne: Similar structure with a propynyl group instead of an ethynyl group.
Uniqueness
Positional Isomerism: The position of the ethynyl group in (Oct-1-yn-3-yl)benzene provides unique reactivity compared to its positional isomers.
Chemical Properties: The specific arrangement of functional groups in this compound allows for distinct chemical reactions and applications, making it a valuable compound in various fields.
属性
CAS 编号 |
89329-70-4 |
|---|---|
分子式 |
C14H18 |
分子量 |
186.29 g/mol |
IUPAC 名称 |
oct-1-yn-3-ylbenzene |
InChI |
InChI=1S/C14H18/c1-3-5-7-10-13(4-2)14-11-8-6-9-12-14/h2,6,8-9,11-13H,3,5,7,10H2,1H3 |
InChI 键 |
CCGUQTSITIQJJR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(C#C)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


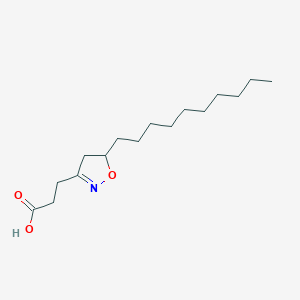
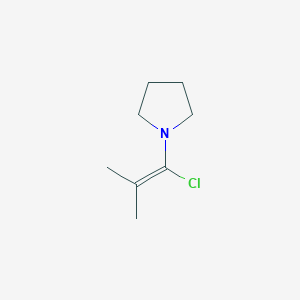
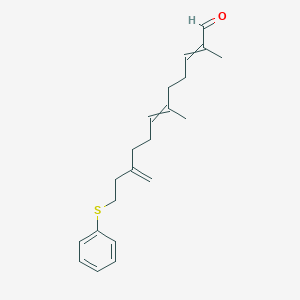
![1-(Bromomethyl)-4-[(undecyloxy)methyl]benzene](/img/structure/B14396139.png)
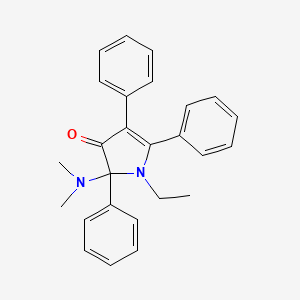
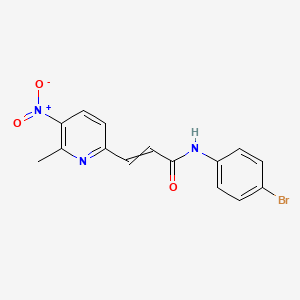
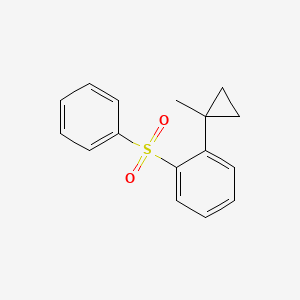
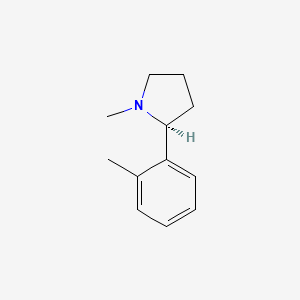

![2,4-Dimethyl-3H-[1,2,4]triazino[3,2-b]quinazoline-3,10(4H)-dione](/img/structure/B14396170.png)

![4-[(2,4-Dichlorophenyl)methoxy]-3-propyl-3H-imidazo[4,5-c]pyridine](/img/structure/B14396181.png)
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(4-ethynylbenzene)](/img/structure/B14396188.png)
![2-Hydroxy-N-(3-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14396199.png)
